molecular formula C8H7NO3 B1195392 4-Pyridoxolactone CAS No. 4753-19-9

4-Pyridoxolactone

Cat. No. B1195392
CAS RN: 4753-19-9
M. Wt: 165.15 g/mol
InChI Key: HHPDVQLBYQFYFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-pyridoxolactone can be efficiently achieved starting with pyridoxine, utilizing a whole-cell biotransformation approach with transformed Escherichia coli cells. This process involves two types of transformed cells, one expressing pyridoxine 4-oxidase, catalase, and chaperonin, and the other expressing pyridoxal 4-dehydrogenase. This method allows the complete conversion of pyridoxine to 4-pyridoxolactone under optimized conditions, highlighting the efficiency of biocatalysis in synthesizing complex organic compounds (Tamura et al., 2008).

Molecular Structure Analysis

The molecular structure of 4-pyridoxolactone has been elucidated through various spectroscopic and crystallographic studies, revealing its lactone nature and detailed molecular geometry. The structural analysis is crucial for understanding its reactivity and interaction with other molecules in biological systems and synthetic applications.

Chemical Reactions and Properties

4-Pyridoxolactone undergoes specific chemical reactions, including hydrolysis by distinct inducible lactonases to form corresponding acids, which is a critical step in the bacterial degradation of vitamin B6. This process has been studied in bacteria such as Pseudomonas MA-1 and Arthrobacter Cr-7, providing insights into the enzymatic degradation pathways of vitamin B6 derivatives (Jong & Snell, 1986).

Physical Properties Analysis

The physical properties of 4-pyridoxolactone, such as solubility, melting point, and optical activity, are essential for its application in various fields. These properties can influence its behavior in chemical reactions, biological systems, and material science applications.

Chemical Properties Analysis

The chemical properties of 4-pyridoxolactone, including its reactivity towards different chemical groups, stability under various conditions, and its potential as a chemical intermediate, have been explored through synthetic and mechanistic studies. Its role as a substrate or product in enzymatic reactions further highlights its biochemical significance.

References

  • (Tamura et al., 2008) - Synthesis of 4-pyridoxolactone from pyridoxine using a combination of transformed Escherichia coli cells.
  • (Jong & Snell, 1986) - Enzymes of vitamin B6 degradation. Purification and properties of 4- and 5-pyridoxolactonases.

Scientific Research Applications

  • Fluorimetric Measurement of Pyridoxal and Pyridoxal Phosphate : A fluorimetric method using 4-pyridoxolactone enables the measurement of pyridoxal and pyridoxal phosphate in human plasma and leukocytes. This method has been applied to patients with sideroblastic marrows, identifying those with pyridoxine-responsive sideroblastic anemia (Smith, Samson, & Peters, 1983).

  • Enzymatic Assays and Vitamin B6 Degradation : 4-Pyridoxolactone is a key compound in the degradation of vitamin B6 by certain bacteria. Enzymes like 4-pyridoxolactonase are involved in this process, providing insights into the bacterial metabolism of vitamin B6 (Jong & Snell, 1986).

  • Quantitation of Vitamin B6 Forms : A method has been developed to quantitate all forms of vitamin B6, where these compounds are converted into 4-pyridoxolactone and measured using high-performance liquid chromatography. This methodology is significant for understanding the absorption, circulation, metabolism, and excretion of vitamin B6 (Yagi, 2012).

  • Synthesis of 4-Pyridoxolactone : A synthesis method for 4-pyridoxolactone using transformed Escherichia coli cells has been developed. This biotransformation method is efficient for converting pyridoxine into 4-pyridoxolactone (Tamura, Yoshikane, Yokochi, & Yagi, 2008).

  • Structure of 4-Pyridoxolactonase : The structure of 4-pyridoxolactonase from Mesorhizobium loti has been determined, revealing insights into its catalytic mechanism in the degradation pathway of vitamin B6. Understanding this enzyme's structure is crucial for comprehending its role in vitamin B6 metabolism (Kobayashi et al., 2014).

  • Determining Vitamin B6 Compounds : A method based on enzymatic conversion to 4-pyridoxolactone has been developed to determine individual vitamin B6 compounds. This method is useful for analyzing different forms of vitamin B6 in various samples (Nishimura et al., 2008).

properties

IUPAC Name

7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPDVQLBYQFYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COC(=O)C2=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197187
Record name 4-Pyridoxic acid lactone
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Pyridoxolactone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Pyridoxolactone

CAS RN

4753-19-9
Record name 4-Pyridoxolactone
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Record name 4-Pyridoxic acid lactone
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Record name 4-Pyridoxic acid lactone
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Record name 4753-19-9
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Record name 4-PYRIDOXOLACTONE
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Record name 4-Pyridoxolactone
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URL http://www.hmdb.ca/metabolites/HMDB0003454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
T Yagi, S Iwamoto, R Mizuseki, M Furuya… - Journal of nutritional …, 2013 - jstage.jst.go.jp
… B6 forms, pyridoxine-b-glucoside, and 4-pyridoxic acid in mature milk of 20 Japanese lactating women consuming ordinary Japanese foods were determined by a 4-pyridoxolactone-…
Number of citations: 18 www.jstage.jst.go.jp
S Nishimura, S Nagano, CA Crai, N Yokochi… - Journal of nutritional …, 2008 - jstage.jst.go.jp
… are specifically converted into 4-pyridoxolactone by three enzymes … 4-pyridoxolactone is determined by reversed-phase isocratic HPLC. Pyridoxal is converted into 4-pyridoxolactone by …
Number of citations: 11 www.jstage.jst.go.jp
A Tamura, Y Yoshikane, N Yokochi, T Yagi - Journal of bioscience and …, 2008 - Elsevier
… the HPLC, 4-pyridoxolactone was eluted … 4-pyridoxolactone was complete using our reaction conditions. However, we also found that approximately 60% of the final 4-pyridoxolactone …
Number of citations: 4 www.sciencedirect.com
YJ Jong, EE Snell - Journal of Biological Chemistry, 1986 - Elsevier
… 4-Pyridoxolactone and 5-pyridoxolactone, formed by … for their respective substrates, 4-pyridoxolactone is a competitive … 5-pyri- that 4-pyridoxolactone must be hydrolyzed before Pseudo(…
Number of citations: 23 www.sciencedirect.com
J Kobayashi, Y Yoshikane, T Yagi, S Baba… - … Section F: Structural …, 2014 - scripts.iucr.org
… 4-Pyridoxolactonase from Mesorhizobium loti catalyzes the zinc-dependent lactone-ring hydrolysis of 4-pyridoxolactone (4PAL) to 4-pyridoxic acid (4PA) in vitamin B 6 degradation …
Number of citations: 9 scripts.iucr.org
J Funami, Y Yoshikane, H Kobayashi, N Yokochi… - … et Biophysica Acta (BBA …, 2005 - Elsevier
… pH 7.5), 0.1 mM 4-pyridoxolactone, and the appropriate amount … Based on extinction coefficients of 4-pyridoxolactone (ε = 8.0 … hydrolysis of 13.4 nmoles of 4-pyridoxolactone. One unit …
Number of citations: 23 www.sciencedirect.com
S Matsuda, N Yokochi, Y Yoshikane… - … Section F: Structural …, 2009 - scripts.iucr.org
… A 356 of 4-pyridoxolactone (∊ = 8.0 mM −1 cm −1 ) at 298 K in a reaction mixture (1.0 ml) consisting of 100 mM potassium phosphate buffer pH 7.5, 0.1 mM 4-pyridoxolactone and the …
Number of citations: 1 scripts.iucr.org
N Yokochi, Y Yoshikane, T Yagi… - … Section D: Biological …, 2004 - scripts.iucr.org
… 4-dehydrogenase (PLDH; EC 1.1.107) is the second enzyme in the bacterial degradation pathway I of vitamin B 6 , which catalyzes the oxidation of pyridoxal to 4-pyridoxolactone using …
Number of citations: 3 scripts.iucr.org
T Yagi, R Murayama, HT Viet, Y Ide… - Journal of nutritional …, 2010 - jstage.jst.go.jp
… Recently, we have developed an enzyme-HPLC method, in which vitamin B6 compounds are specifically converted into a highly fluorescent vitamin B6-derivative, 4-pyridoxolactone (4…
Number of citations: 9 www.jstage.jst.go.jp
YC Lee, MJ Nelson, EE Snell - Journal of Biological Chemistry, 1986 - Elsevier
… Formation of the twoproducts, the formation of only 4-pyridoxolactone from pyridoxal by … group of the form of pyridoxal since 4-pyridoxolactone and NADH are the The abbreviations …
Number of citations: 10 www.sciencedirect.com

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